molecular formula C17H13BrClNO2 B4848100 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile

3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile

Cat. No. B4848100
M. Wt: 378.6 g/mol
InChI Key: DRDKYUQCXBPEJN-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as BDCA, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of acrylonitrile derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, this compound may be able to alter gene expression and potentially inhibit the growth of cancer cells. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which may help prevent the formation of plaques in the brain that are associated with Alzheimer's disease.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which may help inhibit the growth of cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may help prevent metastasis. In Alzheimer's disease models, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which may help prevent the formation of plaques in the brain. Additionally, this compound has been shown to have antiviral properties against certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile in lab experiments is its potential as a therapeutic agent for various diseases. This compound has shown promising results in various studies and may have potential as a drug candidate. Additionally, this compound is relatively easy to synthesize in the lab, which may make it more accessible for researchers. However, there are also limitations to using this compound in lab experiments. This compound is a complex compound and requires expertise in organic chemistry to synthesize. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize for specific applications.

Future Directions

There are several future directions for 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile research. One area of interest is the development of this compound as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for this compound in cancer treatment. Additionally, this compound may have potential as a therapeutic agent for other diseases, such as Alzheimer's disease and viral infections. Further studies are needed to determine the efficacy and safety of this compound in these applications. Finally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.

Scientific Research Applications

3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and has been tested against various cancer cell lines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. Additionally, this compound has been tested for its antiviral properties and has shown promising results against certain viruses.

properties

IUPAC Name

(E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO2/c1-21-16-9-14(18)8-12(17(16)22-2)7-13(10-20)11-3-5-15(19)6-4-11/h3-9H,1-2H3/b13-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDKYUQCXBPEJN-QPEQYQDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=C(C#N)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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